
Bryostatin 2
Descripción general
Descripción
Bryostatin 2 is a member of the bryostatin family, a group of highly oxygenated marine macrolides. These compounds were originally isolated from the marine invertebrate Bugula neritina. Bryostatins are known for their complex structures and significant biological activities, making them subjects of extensive research in various fields, including medicine and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of bryostatin 2 involves a triply convergent route that assembles preformed A-, B-, and C-ring pyrans. The synthesis is accomplished in 42 linear steps and 72 total steps . Key steps include aldol reactions and directed reductions to construct the anti-1,3-diol array present in the principal structure .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the low yield from natural sources. Current efforts focus on synthetic methods to produce this compound in multi-gram quantities using commercially available materials .
Análisis De Reacciones Químicas
Aldol Reactions and Directed Reductions
Bryostatin 2’s synthesis relies on aldol reactions to establish stereochemistry in fragments A–C. For example:
-
Evans-Saksena aldol reactions construct the anti-1,3-diol motif in fragment A with high diastereoselectivity (dr > 20:1) .
-
Zinc borohydride-directed reductions selectively reduce ketones to secondary alcohols, as seen in fragment B synthesis (yield: 82%) .
Fragment Coupling via Julia Olefination
The northern (A–B) and southern (C) fragments are coupled using sulfone-based Julia olefination :
-
Reaction of sulfone 12 with aldehyde 14 yields the trans-alkene intermediate (75% yield, >95% E-selectivity) .
-
Subsequent alkylation installs the C15–C16 bond, critical for macrocycle formation .
Yamaguchi Macrolactonization
-
A seco-acid precursor undergoes cyclization under Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP), achieving 65% yield .
-
Competing hydrolysis is minimized via high-dilution conditions (0.005 M) .
Alternative Methods
-
DCC/PPTS-mediated lactonization achieves regioselective closure but requires careful handling of acid-sensitive enoates .
-
Pd-catalyzed alkyne-alkyne coupling (Table 1) enables late-stage C-ring formation with 62% yield in bryostatin 16 synthesis, applicable to this compound derivatives .
Selective Protection/Deprotection
-
C7 and C26 hydroxyl groups are selectively silylated using tert-butyldimethylsilyl (TBS) groups, enabling sequential acetylation (e.g., C7-acetate installation in bryostatin 1 synthesis from this compound) .
-
Hydrofluoric acid (HF) cleaves silyl ethers without affecting ester groups (yield: 80–90%) .
C20 Ketone Reduction
-
Sodium borohydride reduces the C20 ketone to a secondary alcohol (92% yield), crucial for biological activity .
Enoate Installation
-
Asymmetric Horner–Wadsworth–Emmons reaction constructs the C1–C2 enoate (78% yield, 94% ee) .
-
Aldol condensation forms the C26–C27 enoate, leveraging a chiral auxiliary for stereocontrol .
C7 Modifications
-
This compound lacks the C7-acetate present in bryostatin 1. Acetylation at C7 (via TBS protection/HF deprotection) enhances PKCβ1 activation (Fig. 3) .
Bryostatin | C7 Substituent | PKCβ1 Activation (200 nM) |
---|---|---|
1 | Acetate | Full |
2 | −OH | None |
C26 Hydroxyl Reactivity
Key Challenges and Innovations
-
Acid sensitivity : The C-ring’s epoxy and enoate moieties decompose under strong acidic conditions, necessitating neutral/buffered protocols .
-
Atom economy : Ruthenium-catalyzed pyran formation reduces step count (26 steps vs. 40+ in prior syntheses) .
Macrocyclization Efficiency
Method | Catalyst/Reagent | Yield (%) | Reference |
---|---|---|---|
Yamaguchi lactonization | 2,4,6-TCBC, DMAP | 65 | |
DCC/PPTS | − | 58 | |
Pd-catalyzed coupling | Pd(PPh₃)₄ | 62 |
Directed Reductions
Substrate | Reagent | Yield (%) | Selectivity |
---|---|---|---|
Fragment B ketone | Zn(BH₄)₂ | 82 | >95% syn |
C20 ketone | NaBH₄ | 92 | − |
Aplicaciones Científicas De Investigación
Clinical Studies
Several clinical trials have investigated the efficacy of Bryostatin 2 and its analogs in treating various cancers:
- Chronic Lymphocytic Leukemia (CLL) : A Phase II trial demonstrated that Bryostatin 1 could induce differentiation in CLL cells, resembling hairy cell leukemia characteristics, which are associated with better prognoses .
- Non-Hodgkin Lymphoma : In another study, patients with relapsed low-grade non-Hodgkin lymphoma showed objective responses when treated with Bryostatin 1 .
Cancer Type | Study Phase | Outcome |
---|---|---|
Chronic Lymphocytic Leukemia | Phase II | Induction of differentiation |
Non-Hodgkin Lymphoma | Phase II | Objective responses observed |
Ovarian Carcinoma | Phase I | Initial positive responses |
Alzheimer's Disease Research
This compound has shown promise in preclinical and clinical studies related to Alzheimer's disease. Its ability to activate PKC epsilon has been linked to:
- Synaptogenesis : Promoting the formation of new synaptic connections.
- Neuroprotection : Preventing neuronal apoptosis and reducing amyloid-beta oligomer formation.
Clinical Trials
Recent randomized controlled trials have indicated that Bryostatin treatment can lead to cognitive improvements in patients with advanced Alzheimer's disease:
- A double-blind study reported significant cognitive restoration compared to placebo, with improvements noted in the Severe Impairment Battery scores .
Study Type | Population | Key Findings |
---|---|---|
Randomized Controlled Trial | Advanced Alzheimer's patients | Significant cognitive improvements |
Preclinical Studies | Transgenic mice | Restoration of synaptic connections |
Immunomodulatory Effects
Bryostatin compounds have also been investigated for their immunomodulatory properties:
- They can enhance cytokine release and expand tumor-specific lymphocyte populations, suggesting potential applications in immunotherapy for cancer .
Neuroregenerative Potential
Research indicates that bryostatins may promote neurogenesis and improve long-term memory retention, making them candidates for treating various neurodegenerative conditions beyond Alzheimer's disease .
Mecanismo De Acción
Bryostatin 2 exerts its effects primarily through the modulation of protein kinase C (PKC) activity. It binds to the cysteine-rich domains of PKC, similar to phorbol esters and diacylglycerol, leading to the activation or inhibition of various PKC isozymes . This modulation affects multiple cellular pathways, including those involved in cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Bryostatin 1: Known for its potent anti-cancer activity and neuroprotective effects.
Bryostatin 3: Exhibits similar biological activities but differs in its structural features.
Bryostatin 7: Another member of the bryostatin family with distinct pharmacological properties.
Uniqueness of Bryostatin 2: this compound is unique due to its specific structural features and the particular set of biological activities it exhibits. Its ability to modulate PKC activity with high specificity makes it a valuable compound for research and potential therapeutic applications.
Actividad Biológica
Bryostatin 2 is a member of the bryostatin family, which are macrolide compounds derived from marine organisms, particularly the bryozoan Bugula neritina. These compounds have garnered significant attention due to their diverse biological activities, particularly in cancer treatment and neuroprotection. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Protein Kinase C Modulation
This compound primarily exerts its biological effects through the modulation of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including proliferation and differentiation. Bryostatins bind to the diacylglycerol (DAG) binding site on PKC, leading to altered enzyme activity. Unlike phorbol esters, which promote tumor growth, bryostatins do not exhibit tumor-promoting properties but instead induce differentiation in certain cancer cells .
Immunomodulatory Effects
This compound has demonstrated immunomodulatory capabilities, enhancing cytokine release and promoting the expansion of tumor-specific lymphocyte populations. This activity is particularly relevant in the context of cancer immunotherapy . The compound has shown potential in reversing multidrug resistance in cancer cells by downregulating the expression of the MDR1 gene, which encodes a protein that pumps drugs out of cells .
Neuroprotective Properties
Recent studies have indicated that this compound may also possess neuroprotective effects. It has been shown to enhance memory and learning in animal models by promoting synaptic formation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Anticancer Activity
This compound has been evaluated for its anticancer properties in various studies:
- In vitro Studies : Research has shown that this compound can induce apoptosis in cancer cell lines and enhance the efficacy of other chemotherapeutic agents like vincristine. It has been observed to differentiate chronic lymphocytic leukemia (CLL) cells into a more benign phenotype resembling hairy cells .
- Clinical Trials : Phase II trials have indicated that Bryostatin 1 (a closely related compound) exhibits objective responses in patients with low-grade non-Hodgkin lymphoma and chronic lymphocytic leukemia, suggesting similar potential for this compound .
Case Studies
- Chronic Lymphocytic Leukemia (CLL) : A study demonstrated that treatment with Bryostatin 1 resulted in significant differentiation of CLL cells, enhancing their sensitivity to other therapies .
- Neurodegenerative Disorders : In animal models, Bryostatin has been linked to improved cognitive function and neuroprotection following ischemic events, indicating its potential for treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
[(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66O16/c1-9-10-11-12-13-14-37(49)59-41-29(21-39(51)56-8)20-32-24-35(27(2)46)58-40(52)23-30(47)22-33-25-36(48)43(5,6)44(53,60-33)26-34-18-28(19-38(50)55-7)17-31(57-34)15-16-42(3,4)45(41,54)61-32/h11-16,19,21,27,30-36,41,46-48,53-54H,9-10,17-18,20,22-26H2,1-8H3/b12-11+,14-13+,16-15+,28-19+,29-21+/t27-,30-,31+,32+,33-,34+,35-,36+,41+,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPGUSBNMQRYNL-IZBIBDMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)O)O)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87745-28-6 | |
Record name | (+)-Bryostatin 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87745-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bryostatin 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087745286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.